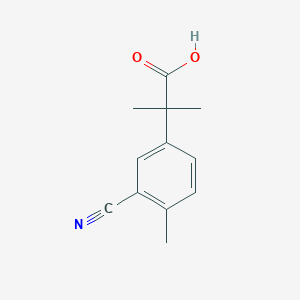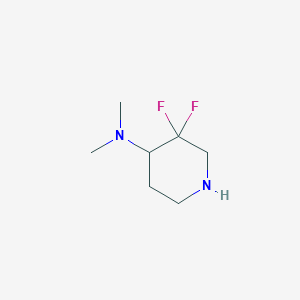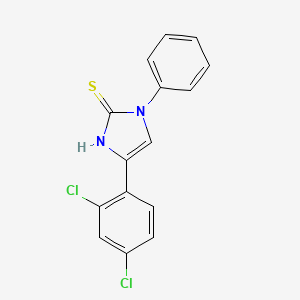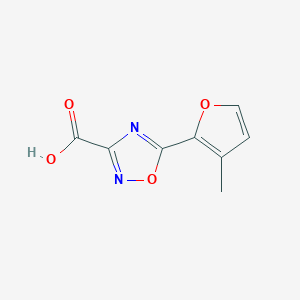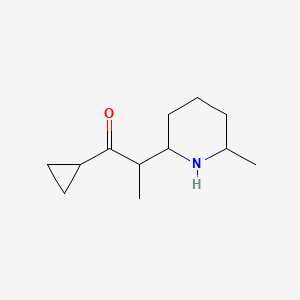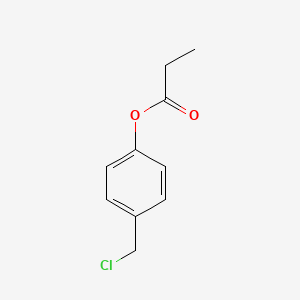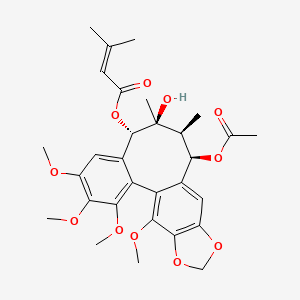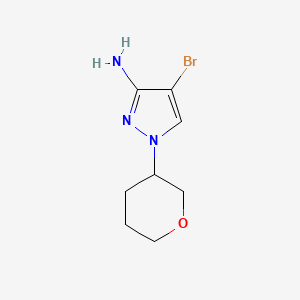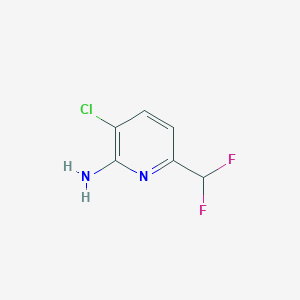
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a unique compound characterized by the presence of an amino group, an iodine atom, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the introduction of the thiazole ring followed by the incorporation of the iodine atom. One common method involves the reaction of a thiazole precursor with an iodine source under controlled conditions. The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学的研究の応用
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine atom and the thiazole ring allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid: Contains a chlorine atom instead of iodine.
(3R)-3-Amino-3-(5-fluoro-1,3-thiazol-2-yl)propanoic acid: Features a fluorine atom in place of iodine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs. The larger size and higher atomic number of iodine can influence the compound’s reactivity and binding affinity in biological systems.
特性
分子式 |
C6H7IN2O2S |
|---|---|
分子量 |
298.10 g/mol |
IUPAC名 |
(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m1/s1 |
InChIキー |
AARDCGSAOXODLV-GSVOUGTGSA-N |
異性体SMILES |
C1=C(SC(=N1)[C@@H](CC(=O)O)N)I |
正規SMILES |
C1=C(SC(=N1)C(CC(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


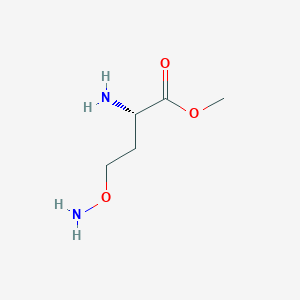
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
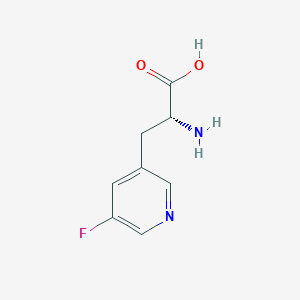
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
